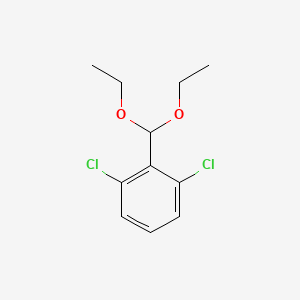

1,3-Dichloro-2-(diethoxymethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dichloro-2-(diethoxymethyl)benzene is a substituted benzene derivative featuring two chlorine atoms at the 1- and 3-positions and a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 2-position. Such compounds are typically synthesized via nucleophilic substitution, cross-coupling reactions, or condensation methods and serve as intermediates in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(diethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the diethoxymethyl group. One common method is the chlorination of 2-(diethoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(diethoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The diethoxymethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often in a polar aprotic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

1,3-Dichloro-2-(diethoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(diethoxymethyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of a chlorine atom. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the intermediate complex .

Comparison with Similar Compounds

Nitro-Substituted Derivatives

1,3-Dichloro-2-(3-nitrophenyl)benzene (CAS N/A)

- Structure : A nitro group at the 2-position.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling between 2-bromo-1,3-dichlorobenzene and 3-nitrophenylboronic acid (65% yield) .

- Applications: Intermediate in cannabinoid CB1 receptor modulators due to its electronic profile, enabling interactions with biological targets .

1,3-Dichloro-2-[(E)-2-nitroeth-1-enyl]benzene (CAS N/A)

- Structure : Nitroethenyl substituent at the 2-position.

- Synthesis: Microwave-assisted Knoevenagel condensation of 2,6-dichlorobenzaldehyde with nitromethane (82% yield) .

- Reactivity : The conjugated nitro group enhances electrophilicity, making it suitable for cycloaddition reactions .

Comparison : Nitro-substituted derivatives exhibit distinct electronic effects. The 3-nitrophenyl group (electron-withdrawing meta-director) may stabilize charge-transfer complexes, while the nitroethenyl group enables π-conjugation, favoring reactivity in cycloadditions.

Alkoxy/Propargyloxy-Substituted Derivatives

1,3-Dichloro-2-(prop-2-ynyloxy)benzene (CAS 3598-66-1)

- Structure : Propargyloxy group (-O-CH₂-C≡CH) at the 2-position.

- Synthesis: Reaction of 2,6-dichlorophenol with propargyl bromide under basic conditions .

- Applications: Intermediate in palladium-catalyzed aminoalkynylation reactions (up to 92% yield) .

1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene (CAS 83656-27-3)

- Structure : Phosphorylmethyl group (-CH₂-P(O)(OCH₃)₂) at the 2-position.

- Synthesis : Arbuzov reaction of 2,6-dichlorobenzyl chloride with trimethyl phosphite .

- Applications: Potential agrochemical precursor or flame retardant due to phosphorus content .

Comparison : Alkoxy groups enhance solubility in polar solvents, while propargyloxy and phosphoryl groups introduce sites for click chemistry or ligand-metal interactions, respectively.

Halogenated and Fluorinated Derivatives

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS 104359-35-5)

- Structure : Trifluoromethyl (-CF₃) group at the 2-position.

- Properties : High thermal stability and lipophilicity due to the electron-withdrawing CF₃ group .

- Applications : Building block in fluorinated materials or pharmaceuticals .

2,6-Dichloroanisole (CAS 1984-65-2)

- Structure : Methoxy (-OCH₃) group at the 2-position.

- Properties : Henry’s Law constant = 4.8×10⁻², indicating moderate volatility .

- Environmental Impact : Higher volatility compared to dichlorobenzenes may influence atmospheric persistence .

Comparison : Trifluoromethyl groups impart steric bulk and electronic effects distinct from methoxy or ethoxy groups, altering reactivity in substitution reactions.

Biological Activity

1,3-Dichloro-2-(diethoxymethyl)benzene is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article explores its biological activities, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H14Cl2O2

- Molecular Weight : 275.15 g/mol

- CAS Number : Not specified in the results but can be found in chemical databases.

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which indicates potential applications in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : By modulating the levels of ROS, the compound can influence cellular signaling pathways associated with inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The IC50 value was calculated to be approximately 30 µM after 48 hours of exposure. Morphological assessments revealed features consistent with apoptosis, including chromatin condensation and membrane blebbing.

Data Tables

| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 25 - 100 | Significant growth inhibition |

| Cytotoxicity (MCF-7) | 10 - 50 | Dose-dependent apoptosis |

Properties

CAS No. |

35364-85-3 |

|---|---|

Molecular Formula |

C11H14Cl2O2 |

Molecular Weight |

249.13 g/mol |

IUPAC Name |

1,3-dichloro-2-(diethoxymethyl)benzene |

InChI |

InChI=1S/C11H14Cl2O2/c1-3-14-11(15-4-2)10-8(12)6-5-7-9(10)13/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

AJZKBWSOBBTKRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=C(C=CC=C1Cl)Cl)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.